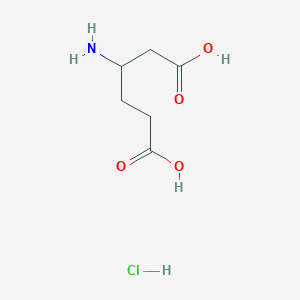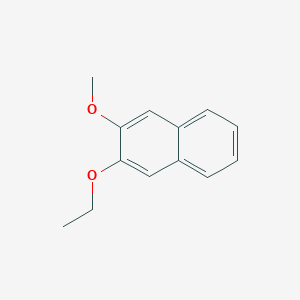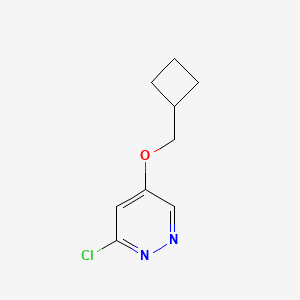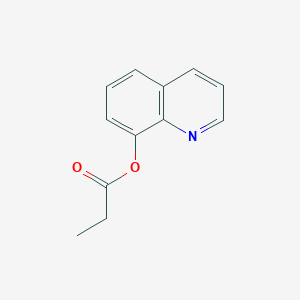
8-Quinolinol, 8-propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolin-8-yl propionate is an organic compound that belongs to the class of quinoline derivatives Quinoline is a nitrogen-containing heterocyclic aromatic compound, which is known for its wide range of biological and pharmacological activities Quinolin-8-yl propionate is characterized by the presence of a quinoline ring system attached to a propionate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-yl propionate typically involves the esterification of quinolin-8-ol with propionic acid or its derivatives. One common method is the reaction of quinolin-8-ol with propionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of quinolin-8-yl propionate can be scaled up by employing continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
Quinolin-8-yl propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-yl propionate oxide.
Reduction: Reduction reactions can convert quinolin-8-yl propionate to its corresponding alcohol.
Substitution: The propionate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinolin-8-yl propionate oxide.
Reduction: Quinolin-8-yl propanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown promise in biological assays for its antimicrobial and anticancer properties.
Medicine: Quinolin-8-yl propionate derivatives are being explored for their potential as therapeutic agents in the treatment of diseases such as malaria and cancer.
Industry: The compound is used in the development of materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of quinolin-8-yl propionate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, quinoline derivatives are known to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to cytotoxic effects in cancer cells. The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinolin-8-ol: The parent compound of quinolin-8-yl propionate, known for its antimicrobial properties.
Quinolin-8-yl acetate: Similar to quinolin-8-yl propionate but with an acetate group instead of a propionate group.
Quinolin-8-yl butyrate: Another ester derivative with a butyrate group.
Uniqueness
Quinolin-8-yl propionate is unique due to its specific ester group, which can influence its chemical reactivity and biological activity. The propionate group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Eigenschaften
CAS-Nummer |
27037-36-1 |
|---|---|
Molekularformel |
C12H11NO2 |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
quinolin-8-yl propanoate |
InChI |
InChI=1S/C12H11NO2/c1-2-11(14)15-10-7-3-5-9-6-4-8-13-12(9)10/h3-8H,2H2,1H3 |
InChI-Schlüssel |
RAHGSDXNNFEYRE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OC1=CC=CC2=C1N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


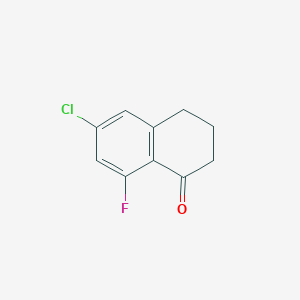
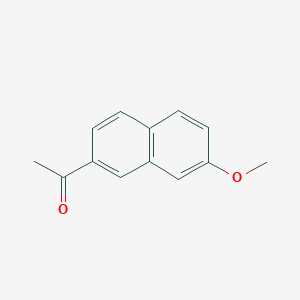

![4H-Pyrazino[1,2-b]isoquinolin-4-one](/img/structure/B11899693.png)
![1-Cyclohexyl-1H-benzo[d][1,2,3]triazole](/img/structure/B11899699.png)
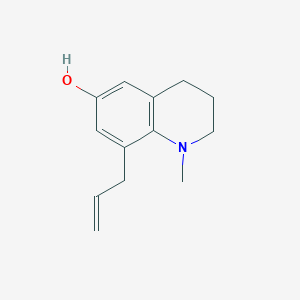
![(5R,7S,8R)-Methyl 8-amino-1-oxaspiro[4.4]nonane-7-carboxylate](/img/structure/B11899728.png)
![2-Methyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one](/img/structure/B11899733.png)

